molecular formula C9H13N5S4 B14293234 Ethanedithioamide;pyridine CAS No. 114590-36-2

Ethanedithioamide;pyridine

Cat. No.: B14293234
CAS No.: 114590-36-2
M. Wt: 319.5 g/mol
InChI Key: STRSHFYQZNUUST-UHFFFAOYSA-N
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Description

Ethanedithioamide;pyridine is a compound that combines the properties of ethanedithioamide and pyridine. Ethanedithioamide is a sulfur-containing organic compound, while pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. This combination results in a compound with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanedithioamide;pyridine can be achieved through various methods. One common approach involves the condensation of ethanedithioamide with pyridine under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethanedithioamide;pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of substituted derivatives, depending on the substituents introduced.

Scientific Research Applications

Ethanedithioamide;pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanedithioamide;pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic organic compound with a similar structure but without the sulfur-containing ethanedithioamide component.

    Ethanedithioamide: A sulfur-containing organic compound without the pyridine ring.

    Pyrimidine: A six-membered heterocyclic compound with two nitrogen atoms in the ring, similar to pyridine but with different chemical properties.

Uniqueness

Ethanedithioamide;pyridine is unique due to its combination of sulfur-containing ethanedithioamide and nitrogen-containing pyridine. This combination imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications. The presence of both sulfur and nitrogen atoms in the molecule allows for a wide range of chemical reactivity and potential biological activity.

Properties

CAS No.

114590-36-2

Molecular Formula

C9H13N5S4

Molecular Weight

319.5 g/mol

IUPAC Name

ethanedithioamide;pyridine

InChI

InChI=1S/C5H5N.2C2H4N2S2/c1-2-4-6-5-3-1;2*3-1(5)2(4)6/h1-5H;2*(H2,3,5)(H2,4,6)

InChI Key

STRSHFYQZNUUST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.C(=S)(C(=S)N)N.C(=S)(C(=S)N)N

Origin of Product

United States

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